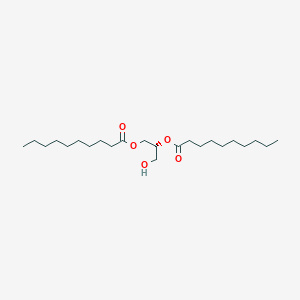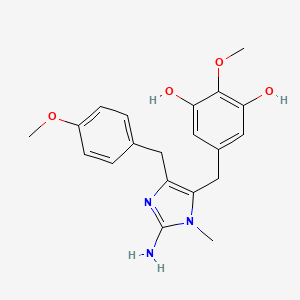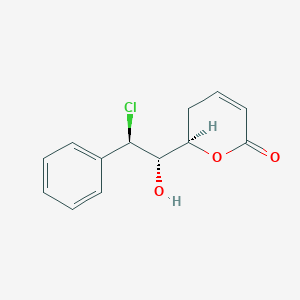
Lemonomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lemonomycin is a natural product found in Streptomyces candidus with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Origin
Lemonomycin, first isolated in 1964 from the fermentation broth of Streptomyces candidus, is known for its potent antibacterial activity. It's unique as the only glycosylated tetrahydroisoquinoline antibiotic. The complex structure of this compound, especially its deoxy aminosugar-lemonose component, is pivotal for its biological activity and is similar to other antibiotics like arimetamycin A and nocathiacin I. The synthesis and derivatization of this compound are of high interest due to its potential in combating antibiotic-resistant infections (Tao, Wang, Hong, & Huang, 2022).
Chemical Synthesis
Efforts in synthesizing this compound have been ongoing since 2000, utilizing various strategies such as asymmetric dipolar cycloaddition, iodoenamide cross-coupling reaction, and Pictet-Spengler cyclization. These studies aimed to replicate the molecule's complex structure, including the challenging incorporation of the aminoglycoside subunit (Ashley & Stoltz, 2012).
Synthetic Studies
Different approaches, such as electrophilic cyclization and deoxygenation routes, have been explored for synthesizing derivatives of lemonose, a key component of this compound. These studies aim to understand and replicate the structure of this compound for potential therapeutic applications (Briegel et al., 2015).
Advances in Total Synthesis
The total synthesis of this compound has been a significant milestone, achieved through techniques like Suzuki fragment coupling and stereoselective Pictet-Spengler reaction. These advancements in synthetic chemistry have allowed for the recreation of this compound's intricate structure, opening possibilities for its use in medicinal applications (Ashley, Cruz, & Stoltz, 2003).
Eigenschaften
Molekularformel |
C27H41N3O9 |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
(1R,2S,10R,12S,13S,15R)-15-(dihydroxymethyl)-10-[[(2R,4S,5R,6S)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxymethyl]-12-hydroxy-7-methoxy-6-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),6-diene-5,8-dione |
InChI |
InChI=1S/C27H41N3O9/c1-11-21(31)13-8-16-20-14(26(34)35)7-15(28-20)25(33)30(16)17(19(13)22(32)23(11)37-6)10-38-18-9-27(3,36)24(29(4)5)12(2)39-18/h12,14-18,20,24-26,28,33-36H,7-10H2,1-6H3/t12-,14+,15-,16-,17-,18+,20+,24+,25-,27-/m0/s1 |
InChI-Schlüssel |
JXWCEWIDCYAQRW-RNWDBXQFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)OC[C@H]2C3=C(C[C@@H]4N2[C@H]([C@@H]5C[C@H]([C@H]4N5)C(O)O)O)C(=O)C(=C(C3=O)OC)C)(C)O)N(C)C |
Kanonische SMILES |
CC1C(C(CC(O1)OCC2C3=C(CC4N2C(C5CC(C4N5)C(O)O)O)C(=O)C(=C(C3=O)OC)C)(C)O)N(C)C |
Synonyme |
lemonomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




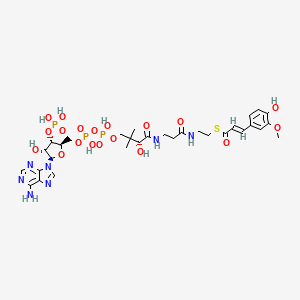
![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![1,4,6,8-Tetramethylfuro[2,3-h]quinolin-2(1h)-one](/img/structure/B1248350.png)
![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)
![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1248352.png)

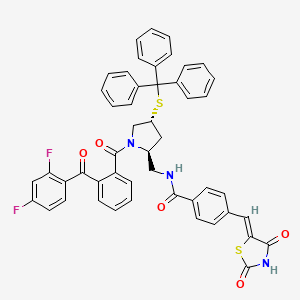
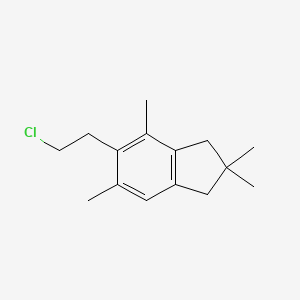
![2-Ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene](/img/structure/B1248359.png)
